molecular formula C13H17NO3 B312031 N-(4-ethoxyphenyl)oxolane-2-carboxamide

N-(4-ethoxyphenyl)oxolane-2-carboxamide

Cat. No.: B312031
M. Wt: 235.28 g/mol
InChI Key: KXMJDJCQVDISGH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring substituted with a carboxamide group at the 2-position, which is further linked to a 4-ethoxyphenyl moiety. The ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH₂CH₃) substituent at the para position. This structural combination confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacological behavior.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C13H17NO3/c1-2-16-11-7-5-10(6-8-11)14-13(15)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3,(H,14,15)

InChI Key

KXMJDJCQVDISGH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

Comparison with Similar Compounds

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide

  • Key Structural Differences : Incorporates a piperidine ring and a phenylethyl substituent instead of the ethoxyphenyl group.
  • The piperidine moiety may confer basicity, affecting solubility and receptor interactions.

Acetamide, N-(4-ethoxyphenyl)- (CAS 85-01-8)

  • Key Structural Differences : Replaces the oxolane-carboxamide with a simpler acetamide group.
  • Impact on Properties :
    • Reduced molecular weight and rigidity, likely increasing aqueous solubility.
    • The absence of the oxolane ring may diminish conformational stability and binding specificity.
    • Environmental monitoring data (STORET codes) indicate its presence in ecological samples, hinting at environmental persistence .

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide

  • Key Structural Differences: Features a thiophene ring substituted with cyano (-CN) and methyl groups.
  • Impact on Properties: The electron-withdrawing cyano group may enhance metabolic stability and acidity. Thiophene’s aromaticity differs from benzene, altering electronic distribution and reactivity. Potential applications in agrochemicals or materials science due to heterocyclic versatility .

SL-77.499 (Quinazolinyl Derivative)

  • Key Structural Differences: Contains a 4-amino-6,7-dimethoxyquinazolinyl group linked via a propyl chain.
  • Impact on Properties :
    • The quinazolinyl moiety is associated with kinase inhibition and anticancer activity.
    • Higher molecular weight (389.5 g/mol) may reduce bioavailability compared to the target compound.
    • Demonstrated pharmacological relevance in preclinical studies .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-(4-ethoxyphenyl)oxolane-2-carboxamide ~260–400 (estimated) Ethoxyphenyl, oxolane carboxamide Moderate lipophilicity, H-bond donor
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide Not specified Piperidine, phenylethyl High lipophilicity, CNS activity
Acetamide, N-(4-ethoxyphenyl)- 179.2 (CAS 85-01-8) Ethoxyphenyl, acetamide Environmental persistence
SL-77.499 389.5 Quinazolinyl, propyl chain Kinase inhibition, anticancer

Research Findings and Implications

  • Ethoxyphenyl vs. Thiophene : The ethoxyphenyl group in the target compound likely provides a balance of lipophilicity and polarity, whereas thiophene-based analogs (e.g., ) exhibit enhanced electron-richness, influencing reactivity and binding to sulfur-containing enzymes .
  • Oxolane Ring Effects : The oxolane ring’s conformational rigidity may improve metabolic stability compared to flexible chains in acetamide derivatives () .
  • Regulatory Considerations : Piperidine-containing analogs () are subject to international drug regulations, underscoring the importance of substituent choice in legal status .

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